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1,3-Propanediamine, N,N'-

dimethyl-N-[3-

(methylamino)propyl]-

Cat. No.: B094046 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction
Tetramethyldipropylenetriamine (TM-DPTA), with the chemical formula C₁₀H₂₅N₃, is a versatile

aliphatic amine used in a variety of industrial applications, including as a curing agent for epoxy

resins and as a catalyst. Its molecular structure, consisting of a dipropylene triamine backbone

with four methyl groups attached to the terminal nitrogen atoms, imparts specific chemical

properties that are of interest in diverse fields, including drug development where polyamines

play crucial roles in cellular processes. A thorough understanding of its spectroscopic

properties is paramount for its identification, quality control, and for studying its interactions in

various chemical and biological systems.

This technical guide provides a comprehensive overview of the spectroscopic data for

Tetramethyldipropylenetriamine, focusing on Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a

Senior Application Scientist, this guide is structured to not only present the data but also to offer

insights into the interpretation of the spectra and the experimental methodologies, ensuring

both scientific integrity and practical applicability.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms. For

Tetramethyldipropylenetriamine, ¹H and ¹³C NMR are essential for confirming its identity and

purity.

Predicted ¹H NMR Spectroscopy
Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR

data is predicted based on the chemical structure of Tetramethyldipropylenetriamine and known

chemical shift values for similar functional groups. The prediction provides a valuable reference

for researchers working with this compound.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 2.20 s 12H -N(CH₃)₂

~ 2.35 t, J ≈ 7 Hz 4H
-NCH₂CH₂- (adjacent

to -N(CH₃)₂)

~ 2.50 t, J ≈ 7 Hz 4H -NH-CH₂CH₂-

~ 1.65 p, J ≈ 7 Hz 4H -CH₂CH₂CH₂-

(broad) s 1H -NH-

Interpretation and Rationale:

The predicted ¹H NMR spectrum of Tetramethyldipropylenetriamine is expected to be relatively

simple and symmetrical.

-N(CH₃)₂ Protons: The twelve protons of the four methyl groups attached to the terminal

nitrogens are chemically equivalent due to free rotation. They are expected to appear as a

sharp singlet around 2.20 ppm. This downfield shift from typical alkane protons is due to the

deshielding effect of the adjacent nitrogen atom.
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Methylene Protons (-CH₂-):

The four protons of the two methylene groups adjacent to the dimethylamino (-N(CH₃)₂)

groups are expected to resonate as a triplet around 2.35 ppm. The triplet multiplicity arises

from the coupling with the adjacent methylene group (n+1 rule, where n=2).

The four protons of the two methylene groups adjacent to the secondary amine (-NH-) are

predicted to appear as a triplet around 2.50 ppm. Their chemical environment is slightly

different from the other terminal methylene groups.

The four protons of the central methylene groups in the propylene chains are expected to

appear as a pentet (or multiplet) around 1.65 ppm, resulting from coupling to the two

adjacent methylene groups.

-NH- Proton: The proton on the secondary amine is expected to appear as a broad singlet.

Its chemical shift can be highly variable and is dependent on factors such as solvent,

concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of Tetramethyldipropylenetriamine in

~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a

common choice for its good dissolving power for amines and its single residual peak at 7.26

ppm which can be used for referencing.

Instrument Setup:

Use a 300 MHz or higher field NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans for good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Integrate the peaks to determine the relative number of protons.

Caption: Molecular structure of Tetramethyldipropylenetriamine.

Predicted ¹³C NMR Spectroscopy
Similar to the ¹H NMR, the following is a predicted ¹³C NMR spectrum.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~ 45.5 -N(CH₃)₂

~ 57.0 -NCH₂CH₂- (adjacent to -N(CH₃)₂)

~ 49.0 -NH-CH₂CH₂-

~ 28.0 -CH₂CH₂CH₂-

Interpretation and Rationale:

The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.

-N(CH₃)₂ Carbons: The four methyl carbons are equivalent and are expected to have a

chemical shift of around 45.5 ppm.

Methylene Carbons (-CH₂-):
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The two methylene carbons adjacent to the dimethylamino groups are predicted to be at

approximately 57.0 ppm.

The two methylene carbons adjacent to the secondary amine are expected to resonate

around 49.0 ppm.

The two central methylene carbons of the propylene chains are predicted to be the most

upfield of the backbone carbons, at around 28.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrument setup are the same as for ¹H NMR.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and longer relaxation

times of the ¹³C nucleus.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data (Liquid Film)
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3250 Weak, broad N-H stretch (secondary amine)

2950 - 2800 Strong C-H stretch (aliphatic)

~ 2820 & 2770 Medium C-H stretch (N-CH₃)

1470 - 1440 Medium C-H bend (CH₂ and CH₃)

1180 - 1020 Medium C-N stretch

Interpretation and Rationale:

N-H Stretch: A weak, broad absorption is expected in the 3300-3250 cm⁻¹ region,

characteristic of the N-H stretching vibration of a secondary amine. Tertiary amines do not

show a band in this region.[1]

C-H Stretch: Strong absorptions in the 2950-2800 cm⁻¹ range are due to the symmetric and

asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. The

presence of N-methyl groups often gives rise to characteristic bands around 2820 and 2770

cm⁻¹.[1]

C-H Bend: Medium intensity bands between 1470 and 1440 cm⁻¹ correspond to the

scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-N Stretch: The C-N stretching vibrations of aliphatic amines typically appear as medium to

weak bands in the 1180-1020 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Liquid Film):

Sample Preparation:

Place a small drop of neat Tetramethyldipropylenetriamine liquid onto a salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment.

Data Acquisition:

Place the salt plate assembly in the sample holder.

Acquire the IR spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification and structural elucidation.

Electron Ionization Mass Spectrum (EI-MS) Data

The following data is based on the mass spectrum of N'-(3-(Dimethylamino)propyl)-N,N-

dimethyl-1,3-propanediamine (a synonym for Tetramethyldipropylenetriamine) from the NIST

WebBook.[2]

m/z Relative Intensity Proposed Fragment

187 ~ 5% [M]⁺ (Molecular Ion)

114 ~ 100% [M - C₄H₁₀N]⁺

71 ~ 75% [C₄H₉N]⁺

58 ~ 90% [C₃H₈N]⁺

44 ~ 40% [C₂H₆N]⁺

Interpretation and Fragmentation Pathway:
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The mass spectrum of Tetramethyldipropylenetriamine is characterized by fragmentation typical

of aliphatic amines, primarily involving cleavage at the C-C bond alpha to the nitrogen atom.

Molecular Ion ([M]⁺): The molecular ion peak at m/z 187 is expected to be of low intensity,

which is common for aliphatic amines.

Base Peak (m/z 114): The base peak at m/z 114 likely results from the cleavage of the C-C

bond between the second and third carbon of one of the propylene chains, with the charge

retained on the larger fragment containing two nitrogen atoms.

Other Major Fragments:

The peak at m/z 71 can be attributed to the [CH₂=N(CH₃)CH₂CH₃]⁺ ion formed by

cleavage of the bond between the first and second carbon of the propylene chain.

The prominent peak at m/z 58 is characteristic of the [CH₂=N(CH₃)₂]⁺ ion, a very stable

iminium ion, formed by alpha-cleavage.

The fragment at m/z 44 corresponds to [CH₂=NHCH₃]⁺.

[M]⁺
m/z 187

[C₇H₁₈N₂]⁺
m/z 114- C₄H₁₀N

[C₄H₉N]⁺
m/z 71

- C₆H₁₆N₂

[C₃H₈N]⁺
m/z 58- C₃H₈N

[C₂H₆N]⁺
m/z 44

- C₄H₁₀N

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for Tetramethyldipropylenetriamine in EI-MS.

Experimental Protocol for GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing

volatile amines like Tetramethyldipropylenetriamine.
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Sample Preparation: Prepare a dilute solution of Tetramethyldipropylenetriamine (e.g., 1

mg/mL) in a suitable solvent such as dichloromethane or methanol.

GC-MS System:

Gas Chromatograph: Use a GC equipped with a capillary column suitable for amine

analysis (e.g., a low-polarity phenyl-arylene polymer phase).

Injector: Set the injector temperature to 250 °C.

Oven Program: A typical temperature program would start at a low temperature (e.g., 50

°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to

ensure elution of the compound.

Carrier Gas: Use helium at a constant flow rate.

Mass Spectrometer:

Use an electron ionization (EI) source at 70 eV.

Set the mass range to scan from m/z 40 to 250.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution.

Acquire the mass spectrum of the eluting peak corresponding to

Tetramethyldipropylenetriamine.

Analyze the fragmentation pattern and compare it to reference spectra.

Conclusion
This technical guide has provided a detailed overview of the expected and known

spectroscopic data for Tetramethyldipropylenetriamine. While experimental NMR and IR

spectra are not readily available in public databases, the predicted spectra, based on sound

chemical principles, offer a reliable starting point for researchers. The provided mass spectrum

from a reputable source confirms the molecular weight and offers insight into its fragmentation
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behavior. The detailed experimental protocols serve as a practical guide for obtaining high-

quality spectroscopic data for this compound. A thorough understanding and application of

these spectroscopic techniques are indispensable for the accurate identification,

characterization, and utilization of Tetramethyldipropylenetriamine in scientific research and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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